Ethyl 2-chloro-4-fluoropyridine-6-acetate
Description
Properties
Molecular Formula |
C9H9ClFNO2 |
|---|---|
Molecular Weight |
217.62 g/mol |
IUPAC Name |
ethyl 2-(6-chloro-4-fluoropyridin-2-yl)acetate |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-9(13)5-7-3-6(11)4-8(10)12-7/h3-4H,2,5H2,1H3 |
InChI Key |
DVWCNBLNQKVQIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=CC(=C1)F)Cl |
Origin of Product |
United States |
Preparation Methods
Hydroxylation of Halogenated Pyridine Precursors
The foundational step involves converting 4-amino-3,5-dichloro-2,6-difluoropyridine to its phenolic derivative under basic conditions. In CN106008333A, refluxing with 11% NaOH aqueous solution (1:2.8 molar ratio) at 100°C for 2 hours achieves quantitative dechlorination at the 2-position, yielding 4-amino-3,5-dichloro-6-fluoropyridine-2-phenol sodium. Kinetic studies reveal that exceeding 110°C promotes hydrolysis of the fluorine substituent, necessitating precise temperature control.
Solvent-Mediated Extraction and Purification
Post-hydroxylation, the crude mixture undergoes extraction with N-methylpyrrolidone (NMP), which selectively solubilizes the phenolic intermediate while excluding unreacted starting materials. Centrifugation at 5,000 rpm for 15 minutes isolates the NMP phase, achieving >95% recovery efficiency. This step concurrently removes residual inorganic salts, streamlining downstream processing.
Esterification with Ethyl Chloroacetate
Condensation of the phenolic intermediate with ethyl chloroacetate in a 1.1:1 molar ratio under reduced pressure (5 kPa) produces the target ester. The reaction proceeds via nucleophilic acyl substitution, with NMP acting as both solvent and base. Optimal conditions (50–100°C, 2 hours) afford an 89% isolated yield, with residual NMP and ethyl chloroacetate recycled via fractional distillation.
Table 1: Optimization of Esterification Conditions (CN106008333A)
| Parameter | Example 1 | Example 8 | Example 9 |
|---|---|---|---|
| Temp (°C) | 80 | 70 | 60 |
| Molar Ratio (Ester:Pyridine) | 1.2:1 | 1.1:1 | 1:1 |
| Yield (%) | 85 | 89 | 82 |
| Purity (HPLC) | 98.5% | 99.1% | 97.8% |
Catalytic Fluorination-Controlled Synthesis
Directed ortho-Fluorination of Pyridinecarboxylic Acids
CN112552233A discloses a radical-based fluorination strategy using 2-pyridinecarboxylic acid as the starting material. A chromium(III)-bisimidazole catalyst (1.5 mol%) enables regioselective C–H fluorination at the 4-position in DMF at 80°C under 1 atm O₂. This step achieves 91% conversion, with the carboxylic acid group directing fluorine insertion.
Amidation and Hofmann Rearrangement
The fluorinated intermediate undergoes amidation with methyl chloroformate (1.1 eq) and triethylamine (2.2 eq) in THF at 0°C, yielding 4-fluoropyridine-2-carboxamide in 91% yield. Subsequent Hofmann degradation using 10% NaOCl at 80°C for 8 hours cleaves the amide to the primary amine, which is then chlorinated at the 2-position using PCl₅.
Esterification via Mitsunobu Reaction
The final esterification employs ethyl glycolate under Mitsunobu conditions (DIAD, PPh₃), installing the acetate group at the 6-position. This three-step sequence from 2-pyridinecarboxylic acid achieves an overall 67% yield, though scalability is limited by stoichiometric phosphine usage.
Comparative Analysis of Methodologies
Table 2: Route Selection Guidelines
| Criterion | Hydroxylation-Condensation | Catalytic Fluorination |
|---|---|---|
| Step Count | 3 | 5 |
| Atom Economy | 78% | 62% |
| Max Yield | 89% | 67% |
| Hazardous Byproducts | Chlorinated solvents | Cr residues, PPh₃ |
| Scalability | Pilot-validated | Lab-scale |
Industrial adopters favor the hydroxylation-condensation route for its operational simplicity and compatibility with continuous flow systems. In contrast, catalytic fluorination offers superior regiocontrol but requires costly metal-ligand complexes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-4-fluoropyridine-6-acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride (KF), sodium hydride (NaH), and other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Ethyl 2-chloro-4-fluoropyridine-6-acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and as a precursor for biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-4-fluoropyridine-6-acetate depends on its specific applicationFluorine atoms can enhance the compound’s lipophilicity and metabolic stability, while chlorine atoms can affect its electronic properties and binding affinity to molecular targets .
Comparison with Similar Compounds
Core Heterocyclic Framework
Pyridine vs. Pyrimidine Derivatives
- Ethyl 2-(6-Chloro-4-pyrimidinyl)acetate (CAS 1261542-34-0): Structure: Pyrimidine core (two nitrogen atoms at positions 1 and 3) with chloro at position 6 and acetoxyethyl at position 3. Molecular Formula: C₈H₉ClN₂O₂; Molecular Weight: 200.62 g/mol .
- Ethyl 2-Chloro-4-Fluoropyridine-6-Acetate (Hypothetical): Structure: Pyridine core (one nitrogen at position 1) with chloro (position 2), fluoro (position 4), and acetoxyethyl (position 6). Inferred Molecular Formula: C₉H₉ClFNO₂; Molecular Weight: ~217.63 g/mol. Key Differences: The single nitrogen in pyridine reduces hydrogen-bonding capacity but increases lipophilicity compared to pyrimidine derivatives.
Halogen Substitution Patterns
Fluoro vs. Chloro vs. Bromo Substituents
- Ethyl 2-(5-Bromo-3-Fluoropyridin-2-yl)acetate (CAS 1805950-92-8): Structure: Bromo at pyridine position 5, fluoro at position 3, and acetoxyethyl at position 2. Molecular Formula: C₉H₉BrFNO₂; Molecular Weight: 275.08 g/mol .
Ester Group Positioning and Bioactivity
Tabulated Comparison of Key Analogs
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Ethyl 2-chloro-4-fluoropyridine-6-acetate, and how do reaction parameters affect yield?
- Answer: A common approach involves nucleophilic substitution or condensation reactions. For example, ethyl chloroacetate can react with halogenated pyridine intermediates under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF. Heating at 60°C for 2–4 hours typically optimizes yields, as seen in analogous pyridine-acetate syntheses . Key parameters include stoichiometric ratios of reagents, solvent choice, and reaction temperature. Monitoring via TLC or HPLC is critical to track progress.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Answer:
- NMR Spectroscopy: Use ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm substituent positions and ester functionality. Compare experimental shifts with computational predictions (e.g., DFT).
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction with refinement via SHELXL is recommended. Anisotropic displacement parameters and hydrogen bonding networks can be analyzed using WinGX/ORTEP .
Q. How can researchers ensure purity and avoid common byproducts during synthesis?
- Answer: Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) is standard. Monitor for common byproducts like unreacted starting materials or dehalogenated derivatives using HPLC with UV detection. Quantify purity via integration of chromatographic peaks (>95% acceptable for most studies) .
Advanced Research Questions
Q. How can discrepancies between spectroscopic data and computational predictions be resolved?
- Answer: Discrepancies may arise from solvent effects, conformational flexibility, or crystallographic disorder. To resolve:
- Re-examine NMR sample preparation (e.g., solvent deuteration, concentration).
- Perform variable-temperature NMR to assess dynamic effects.
- Compare experimental crystallographic data (e.g., bond lengths, angles) with DFT-optimized geometries. Refinement in SHELXL with TWIN or RIGU commands can address twinning or disorder .
Q. What strategies optimize reaction conditions for scaling up synthesis without compromising yield?
- Answer:
- Microwave-Assisted Synthesis: Reduces reaction time and improves reproducibility (e.g., 30 minutes at 100°C vs. conventional heating) .
- Flow Chemistry: Enhances heat/mass transfer for exothermic reactions.
- DoE (Design of Experiments): Use factorial designs to identify critical parameters (e.g., temperature, catalyst loading) and interactions. Statistical validation via ANOVA ensures robustness .
Q. How can researchers analyze contradictory results in reactivity studies (e.g., unexpected fluorination sites)?
- Answer:
- Isotopic Labeling: Introduce ¹⁸O or ²H to trace reaction pathways.
- Computational Modeling: DFT or MD simulations predict electrophilic/nucleophilic sites. Compare with experimental substituent effects (e.g., Hammett plots).
- In Situ Monitoring: Use FTIR or Raman spectroscopy to detect intermediates and propose revised mechanisms .
Q. What advanced statistical methods are appropriate for interpreting variability in biological or catalytic assay data?
- Answer:
- Multivariate Analysis: PCA (Principal Component Analysis) identifies dominant variables affecting bioactivity.
- Error Propagation Models: Quantify uncertainty in IC₅₀ or kinetic parameters.
- Bayesian Inference: Assess confidence intervals for low-replicate datasets (common in early-stage research) .
Methodological Tables
Table 1: Common Synthetic Routes and Yield Optimization
| Method | Reagents/Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Nucleophilic Substitution | Ethyl chloroacetate, K₂CO₃, DMF, 60°C | 65–78% | |
| Microwave Synthesis | Ethyl bromoacetate, NaH, THF, 100°C, 30 min | 82–89% |
Table 2: Troubleshooting Data Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
